1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
Description
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGLSUWCXOCEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487952-37-3 | |
| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3-benzotriazole with reducing agents to achieve the tetrahydro structure. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and reduction steps. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the tetrahydro structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry Applications
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it instrumental in developing new materials and chemicals.
This compound has been explored for its potential biological activities:
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial effects against various pathogens. It has also shown potential antiviral activity in preliminary studies.
Enzyme Inhibition
The compound has been identified as an inhibitor of key enzymes involved in metabolic processes:
- Dipeptidyl Peptidase IV (DPP-IV) : Involved in glucose metabolism.
- Pyroglutamyl Peptidase II (PPII) : Plays a role in neuropeptide regulation.
Table 1: Enzyme Inhibition Activity
| Enzyme | Effect | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | Significant inhibition | |
| Pyroglutamyl Peptidase II | Moderate inhibition |
Medical Applications
The compound is being investigated for its potential therapeutic effects:
Antidiabetic Activity
A study demonstrated that 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-6-amine significantly reduced blood glucose levels in diabetic animal models by inhibiting DPP-IV activity.
Neuroprotective Effects
In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis.
Table 2: Neuroprotective Effects
| Study | Cell Type | Result |
|---|---|---|
| SH-SY5Y Cells | Reduced apoptosis by 40% | |
| Primary Neurons | Increased cell viability by 25% |
Case Study 1: DPP-IV Inhibition and Antidiabetic Effects
In a controlled experiment involving diabetic rats treated with varying doses of the compound, significant reductions in blood glucose levels were observed. This study highlights the potential of this compound as a therapeutic agent for managing diabetes.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another study focused on neurodegenerative diseases tested the compound on SH-SY5Y neuronal cells exposed to amyloid-beta peptides. The results indicated a protective effect against cell death and a reduction in amyloid plaque formation.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Alkyl Substitution Effects :
- Ethyl (C₂H₅) and isopropyl (C₃H₇) substituents at position 1 increase molecular weight and hydrophobicity compared to the methyl (CH₃) group. This may influence pharmacokinetic properties like membrane permeability .
- The ethyl analog (C₈H₁₄N₄) is synthesized via similar routes involving azide substitutions, as seen in for related compounds .
Positional Isomerism :
- The 5-amine isomer (CAS 669703-02-0) shares the same molecular formula as the target compound but differs in the amine group’s position. This could lead to variations in hydrogen-bonding interactions and solubility .
Heterocycle Variations :
- Compounds like 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid (C₈H₁₃N₃O₂) replace the triazole ring with a diazole, altering electronic properties and functional group reactivity .
Synthetic Routes :
- outlines methods for synthesizing chloro, azido, and hexafluorophosphate derivatives of diazepinium salts, which may parallel the synthesis of benzotriazole analogs. For example, azide substitution on chlorinated precursors is a common strategy .
Applications and Safety: Limited data on biological activity or toxicity are available. The ethyl analog (CAS 1783407-59-9) is listed as temporarily out of stock, suggesting demand in research settings . Safety information (GHS hazards) is unspecified in the evidence, necessitating further experimental validation.
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (commonly referred to as benzotriazole derivative) is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C8H11N3
- Molecular Weight : 151.19 g/mol
- CAS Number : 1496734-87-2
The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-6-amine is attributed to its interaction with various biological targets. This compound has been identified as a potential inhibitor of several enzymes and receptors involved in critical physiological processes.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on enzymes such as:
- Dipeptidyl Peptidase IV (DPP-IV) : A key enzyme involved in glucose metabolism.
- Pyroglutamyl Peptidase II (PPII) : Involved in the regulation of neuropeptides.
1. Antidiabetic Activity
A study conducted by researchers demonstrated that 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-6-amine has significant antidiabetic properties. The compound was shown to lower blood glucose levels in diabetic animal models by inhibiting DPP-IV activity.
2. Neuroprotective Effects
Another important aspect of this compound is its neuroprotective activity. In vitro studies indicated that it protects neuronal cells from oxidative stress-induced apoptosis.
| Study | Cell Type | Result |
|---|---|---|
| SH-SY5Y Cells | Reduced apoptosis by 40% | |
| Primary Neurons | Increased cell viability by 25% |
Case Study 1: DPP-IV Inhibition and Antidiabetic Effects
In a controlled experiment involving diabetic rats treated with varying doses of the compound, significant reductions in blood glucose levels were observed. The study highlighted the potential of this compound as a therapeutic agent for managing diabetes.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In another study focusing on neurodegenerative diseases, the compound was tested on SH-SY5Y neuronal cells exposed to amyloid-beta peptides. The results indicated a protective effect against cell death and a reduction in amyloid plaque formation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-6-amine, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Benzotriazole Derivative A | DPP-IV Inhibition | 0.8 |
| Benzotriazole Derivative B | Neuroprotection | 0.6 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine?
- Methodology : Multi-step organic synthesis is typically employed, involving cyclization of precursor amines with nitrosating agents or catalytic hydrogenation of aromatic intermediates. For example, analogous benzothiazole derivatives are synthesized via condensation reactions followed by alkylation (e.g., methyl group introduction at the N1 position) . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Hydrogen bonding and packing motifs can be analyzed to understand stability and intermolecular interactions . Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
Q. What analytical techniques confirm the purity and structural identity of the compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring saturation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- HPLC : Purity assessment using reverse-phase columns with UV detection .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The benzotriazole core is explored for bioactivity due to its resemblance to purine bases. Applications include:
- Enzyme Inhibition : Screening against kinases or proteases using fluorescence-based assays.
- Antimicrobial Studies : MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., amine groups) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., ATP-binding pockets). Validate with MD simulations for stability .
Q. How can discrepancies in spectroscopic or crystallographic data be resolved during characterization?
- Methodology :
- Multi-Technique Cross-Validation : Compare XRD data with DFT-optimized geometries to identify conformational mismatches.
- Dynamic NMR : Resolve tautomerism or ring-flipping effects by variable-temperature studies .
- Synchrotron Radiation : High-flux X-rays improve weak diffraction patterns in challenging crystals .
Q. What strategies optimize reaction conditions for higher synthetic yields?
- Methodology :
- Design of Experiments (DoE) : Screen parameters (e.g., catalyst loading, solvent polarity) using factorial designs.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for alkylation steps .
- Green Chemistry : Replace hazardous reagents (e.g., bromine) with safer alternatives (e.g., iodide-mediated cyclization) .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
- Methodology :
- Positional Isomerism : Introduce substituents at N1, C6, or the tetrahydro ring to modulate steric/electronic effects.
- Bioisosteric Replacement : Substitute the benzotriazole ring with indazole or benzothiazole moieties .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
